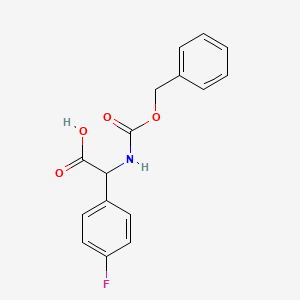
2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a fluorophenyl group and a phenylmethoxycarbonylamino group attached to the acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and benzyl chloroformate.
Formation of Intermediate: 4-fluoroaniline reacts with benzyl chloroformate in the presence of a base such as triethylamine to form the intermediate 4-fluorophenyl carbamate.
Coupling Reaction: The intermediate is then coupled with glycine ethyl ester hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce amines or alcohols.
Substitution: Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies investigating enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the phenylmethoxycarbonylamino group contributes to its stability and bioavailability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid
- 2-(4-Bromophenyl)-2-(phenylmethoxycarbonylamino)acetic acid
- 2-(4-Methylphenyl)-2-(phenylmethoxycarbonylamino)acetic acid
Uniqueness
2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s pharmacokinetic properties, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
470671-00-2 |
|---|---|
Molecular Formula |
C16H14FNO4 |
Molecular Weight |
303.28 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C16H14FNO4/c17-13-8-6-12(7-9-13)14(15(19)20)18-16(21)22-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,21)(H,19,20) |
InChI Key |
IHMPLNMIRTVSMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


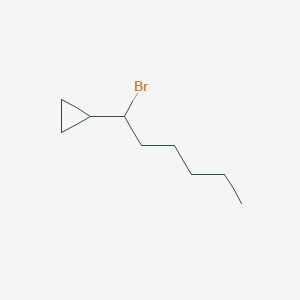
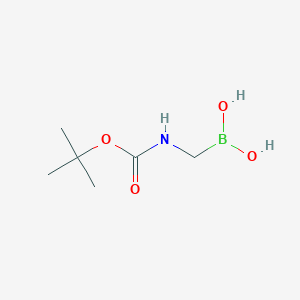
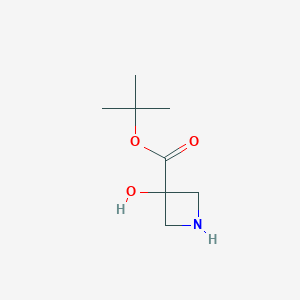
![rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13503990.png)
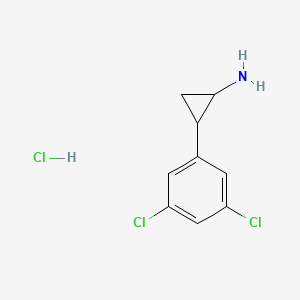
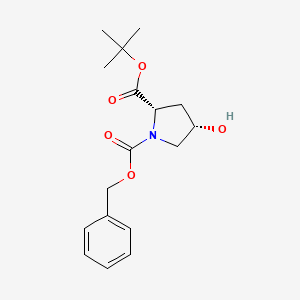
![rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate](/img/structure/B13504019.png)
phenyl]methyl})amine](/img/structure/B13504026.png)

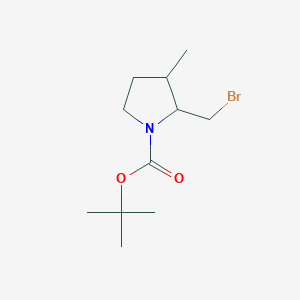
![rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504055.png)
![8-Methoxyimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13504062.png)


